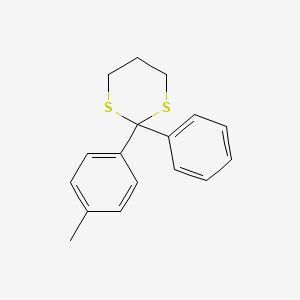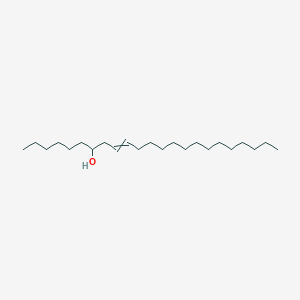
Tricos-9-en-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricos-9-en-7-ol is an organic compound with the molecular formula C23H46O. It is a long-chain alcohol with a double bond at the ninth carbon and a hydroxyl group at the seventh carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing Tricos-9-en-7-ol involves the metallation of cis-1,9-octadecadiene with an organomagnesium halide, producing cis-9-octadecenylmagnesium halide. This intermediate is then alkylated with n-pentyl halide to form the desired compound . The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Tricos-9-en-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Tricos-9-en-7-one or Tricos-9-en-7-al.
Reduction: Tricosan-7-ol.
Substitution: Tricos-9-en-7-chloride or Tricos-9-en-7-bromide.
Applications De Recherche Scientifique
Tricos-9-en-7-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: It serves as a model compound for studying the behavior of long-chain alcohols in biological systems.
Medicine: Research is being conducted on its potential therapeutic properties and its role in drug delivery systems.
Industry: It is used in the formulation of fragrances, lubricants, and surfactants.
Mécanisme D'action
The mechanism of action of Tricos-9-en-7-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with cell membranes, altering their fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and enzyme activity. The hydroxyl group allows it to form hydrogen bonds, which can influence its binding affinity to different molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-Octadec-9-en-1-ol: A long-chain alcohol with a double bond at the ninth carbon.
Octadecan-1-ol: A saturated long-chain alcohol.
Hexadecan-1-ol: Another saturated long-chain alcohol.
Uniqueness
Tricos-9-en-7-ol is unique due to its specific structure, which includes both a double bond and a hydroxyl group at distinct positions. This structural feature allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it versatile in its applications.
Propriétés
Numéro CAS |
87375-78-8 |
|---|---|
Formule moléculaire |
C23H46O |
Poids moléculaire |
338.6 g/mol |
Nom IUPAC |
tricos-9-en-7-ol |
InChI |
InChI=1S/C23H46O/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-20-22-23(24)21-19-8-6-4-2/h18,20,23-24H,3-17,19,21-22H2,1-2H3 |
Clé InChI |
YZUSKQVIEXXHGI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC=CCC(CCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


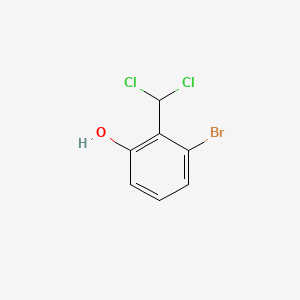
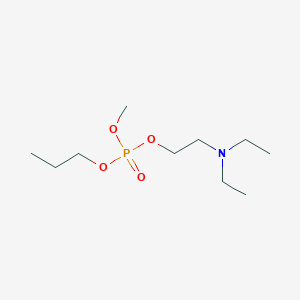
![7,7-Dimethyl-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14405662.png)
![N'-{3-[(4,5-Dichloro-1,3-thiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14405664.png)
![[1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]acetic acid](/img/structure/B14405666.png)
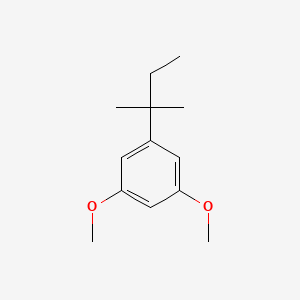
![3-[(Naphthalen-2-yl)methyl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B14405693.png)
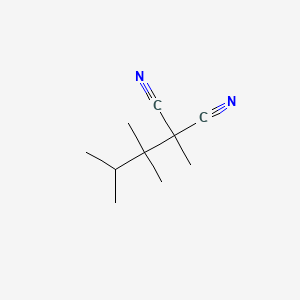
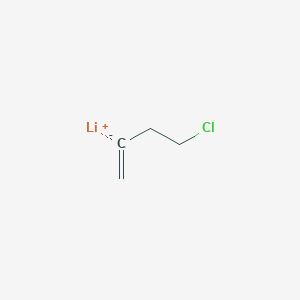
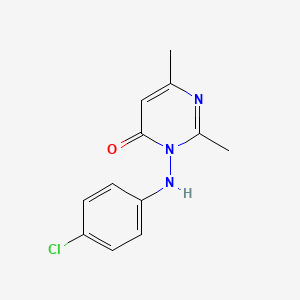
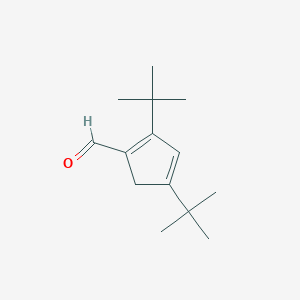
![(2S)-2-[(Diphenylmethyl)amino]-3-methylbutan-1-ol](/img/structure/B14405721.png)
![1-(Phenylsulfanyl)-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B14405722.png)
